![molecular formula C22H19N3O3S B3081539 N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105206-73-2](/img/structure/B3081539.png)
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Overview
Description
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MPT0B392, is a novel small molecule compound that has been synthesized for scientific research purposes. It has shown promising results in various preclinical studies and has the potential to be used in the treatment of various diseases.
Mechanism Of Action
The exact mechanism of action of N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is not fully understood, but it has been shown to target multiple signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration. It has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK, which are involved in cell proliferation and survival. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by targeting multiple signaling pathways. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in various preclinical models, and its mechanism of action is well understood. However, there are some limitations to using N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in lab experiments. It has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. In addition, its pharmacokinetic properties are not well characterized, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. Further preclinical studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent. In addition, clinical trials are needed to determine its safety and efficacy in humans. Furthermore, the development of analogs and derivatives of N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been extensively studied in various preclinical models, and it has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-28-18-10-6-5-9-16(18)11-23-19(26)12-25-14-24-20-17(13-29-21(20)22(25)27)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYLIVNCABCLRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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